Indeloxazine

Descripción general

Descripción

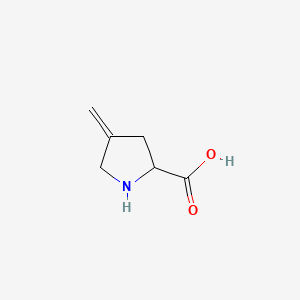

Indeloxazine is a chemical compound with the molecular formula C14H17NO2 . It was initially developed as an antidepressant and cerebral activator. This compound was marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, such as depression resulting from stroke, emotional disturbances, and avolition . it was discontinued in 1998 due to a lack of effectiveness .

Aplicaciones Científicas De Investigación

Chemistry: It has been used as a model compound for studying the effects of serotonin and norepinephrine reuptake inhibition.

Biology: Indeloxazine has been investigated for its neuroprotective and nootropic effects in animal models.

Medicine: It was initially developed as an antidepressant and cerebral activator.

Industry: Although not widely used in industry, this compound’s unique chemical properties make it a compound of interest for further research and development.

Mecanismo De Acción

Indeloxazine exerts its effects through multiple mechanisms:

Serotonin Releasing Agent: It acts as a serotonin releasing agent, increasing the levels of serotonin in the brain.

Norepinephrine Reuptake Inhibitor: It inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter.

NMDA Receptor Antagonist: This compound acts as an NMDA receptor antagonist, which may contribute to its neuroprotective effects.

Acetylcholine Release: It enhances the release of acetylcholine in the rat forebrain through activation of the 5-HT4 receptor.

Safety and Hazards

Safety measures for handling Indeloxazine include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Indeloxazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance cerebral monoaminergic neurotransmission, which involves the reuptake inhibition of serotonin and norepinephrine . This interaction increases the levels of these neurotransmitters in the synaptic cleft, thereby improving neurotransmission and cerebral perfusion .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by enhancing neurotransmission and increasing cerebral perfusion . This compound has been shown to improve mental symptoms in patients recovering from ischemic strokes, indicating its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition enhances neurotransmission and cerebral perfusion, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings . This compound has shown significant improvements in mental symptoms over a 12-week trial period in patients recovering from ischemic strokes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used safely at therapeutic doses, but high doses may lead to toxic or adverse effects . The threshold effects observed in these studies indicate the importance of dosage regulation to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cerebral metabolism . This compound’s interaction with monoaminergic neurotransmission pathways is a key aspect of its metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, contributing to its therapeutic effects . The compound’s ability to cross the blood-brain barrier is crucial for its role in enhancing cerebral perfusion .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with neurotransmission pathways and its overall therapeutic efficacy .

Métodos De Preparación

The synthesis of indeloxazine involves the reaction of inden-7-yloxy with methylmorpholine . The synthetic route typically includes the following steps:

Preparation of Inden-7-yloxy: This involves the reaction of indene with a suitable oxidizing agent to form inden-7-yloxy.

Reaction with Methylmorpholine: The inden-7-yloxy is then reacted with methylmorpholine under controlled conditions to form this compound.

Análisis De Reacciones Químicas

Indeloxazine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Substitution: this compound can participate in substitution reactions, particularly involving the morpholine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Indeloxazine is similar to other compounds that act on serotonin and norepinephrine pathways, such as:

Viloxazine: Like this compound, viloxazine is a norepinephrine reuptake inhibitor used as an antidepressant.

Idebenone: Another compound used for similar purposes, idebenone has neuroprotective properties.

This compound is unique in its combination of serotonin releasing, norepinephrine reuptake inhibition, and NMDA receptor antagonism, which distinguishes it from other similar compounds.

Propiedades

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVGBADLFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65043-22-3 (hydrochloride) | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866833 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60929-23-9 | |

| Record name | Indeloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60929-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B1208893.png)

![5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1208894.png)

![1H,3H-Naphtho[1,8-cd]pyran](/img/structure/B1208902.png)